molecular formula C14H22N4O B15256838 (1Z)-N-Cyclohexyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine

(1Z)-N-Cyclohexyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine

Cat. No.: B15256838
M. Wt: 262.35 g/mol
InChI Key: SREDMGMOKGGMMN-UHFFFAOYSA-N
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Description

(1Z)-N-Cyclohexyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine is a complex organic compound that features a cyclohexyl group, a triazole ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-Cyclohexyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the cyclohexyl and oxolane groups through subsequent reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-Cyclohexyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(1Z)-N-Cyclohexyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1Z)-N-Cyclohexyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclohexyl and oxolane groups may enhance the compound’s binding affinity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1H-Indol-3-yl)methanamine: Another compound with a triazole ring but different substituents.

    2-(1H-Indol-3-yl)-ethylamine: Contains an indole ring instead of a triazole ring.

Uniqueness

(1Z)-N-Cyclohexyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

N-cyclohexyl-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine

InChI

InChI=1S/C14H22N4O/c1-2-4-13(5-3-1)15-8-14-10-18(17-16-14)9-12-6-7-19-11-12/h8,10,12-13H,1-7,9,11H2

InChI Key

SREDMGMOKGGMMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=CC2=CN(N=N2)CC3CCOC3

Origin of Product

United States

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